2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Enzymology Toxicology Natural Product Pharmacology

Unmodified phytosphingosine's high melting point and low solubility restrict formulation to creams. 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, via tetraacetate protection, enables incorporation into toners, lotions, and serums - expanding dermatological and cosmetic research applications. • Selective PLA2 inhibitor: 100 µg/mL blocks Crotalus adamanteus venom PLA2 while sparing Apis mellifera PLA2 - ideal for venom enzymology studies. • Synergistic UVB-induced apoptosis in keratinocytes (HaCaT) and mouse skin - valuable for psoriasis phototherapy research. • ≥98% purity, natural cerebroside from Phyllanthus emblica.

Molecular Formula C50H93NO9
Molecular Weight 852.3 g/mol
Cat. No. B592649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate
Molecular FormulaC50H93NO9
Molecular Weight852.3 g/mol
Structural Identifiers
InChIInChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56)
InChIKeyQHCVTRLLENFCDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate: Overview & Selection


2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate (CAS 340702-68-3) is a tetraacetylated phytosphingosine derivative bearing a C24 2-hydroxy fatty acyl chain . It is a member of the cerebroside class of glycosphingolipids and is isolated from the herb Phyllanthus emblica . The compound exists as a solid with a molecular formula of C50H93NO9, a molecular weight of 852.27 g/mol, a calculated LogP of 18.82, and a boiling point of 833.8±65.0 °C at 760 mmHg . It is commercially available as a research-grade natural product with certified purity of ≥98% .

Natural cerebroside from Phyllanthus emblica
Tetraacetyl phytosphingosine scaffold
Supports enzyme selectivity and cell-model studies

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate: Generic Substitution Issues


This compound is not a simple interchangeable sphingolipid. While phytosphingosine and its short-chain N-acetyl derivatives are widely used in dermatological research, they exhibit significantly higher intrinsic cytotoxicity at relevant concentrations [1]. The tetraacetate protection of the four hydroxyl groups, combined with the C24 2-hydroxy fatty acyl chain, fundamentally alters the physicochemical profile [2]. Specifically, tetra-acetyl phytosphingosine (TAPS) demonstrates markedly improved compatibility and a lower melting point compared to unmodified phytosphingosine, which has a high melting point and low solubility that severely limits its formulation into toners and lotions [2]. Therefore, selecting the precise tetraacetate derivative with the specific N-(2′-hydroxytetracosanoyl) moiety is critical for achieving the desired biological selectivity and formulation performance in experimental systems.

Unmodified phytosphingosine

Restricted to cream formulations due to high melting point; may not transfer to toner/lotion matrices.

Short-chain N-acetyl analogs

Reported higher cytotoxicity profiles; may shift cell-model endpoint interpretation.

Generic phytosphingosine derivatives

Absence of N-(2′-hydroxytetracosanoyl) group can alter biological selectivity and pathway-response context.

Quantitative Evidence: Differentiation from Analogs


Venom-Specific PLA2 Inhibition

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate demonstrates selective inhibitory activity against secreted phospholipase A2 (PLA2) from Crotalus adamanteus (Eastern diamondback rattlesnake) venom, while showing no activity against PLA2 from Apis mellifera (honeybee) venom. In contrast, the unacetylated analog, 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, also shows selective inhibition against Crotalus adamanteus PLA2 at the same concentration . This indicates that the tetraacetate protection does not ablate the venom-specific PLA2 inhibitory activity but may alter other pharmacological properties . The selective inhibition against snake venom PLA2, but not bee venom PLA2, highlights a target-specific interaction profile that is not observed with other common PLA2 inhibitors like aristolochic acid or manoalide [1].

Venom PLA2 Selectivity
Class-level inference
Selective inhibition of Crotalus adamanteus PLA2 (100 µg/mL) vs. no activity against Apis mellifera PLA2; unacetylated analog retains selectivity.
Supports venom-source PLA2 isoform discrimination
Reported selectivity not shared by common PLA2 inhibitors like aristolochic acid.
Enzymology Toxicology Natural Product Pharmacology

Formulation Compatibility: Tetraacetyl vs. Unmodified

Tetraacetyl phytosphingosine (TAPS), the core scaffold of this compound, offers significant formulation advantages over unmodified phytosphingosine. Phytosphingosine has a high melting point and low solubility, limiting its application to cream-based formulations [1]. In contrast, tetraacetyl phytosphingosine exhibits a lower melting point and improved compatibility, enabling its incorporation into a wider range of product types including skin toners and lotions [1]. This physicochemical modification directly addresses the formulation challenges associated with the parent sphingolipid, allowing for more versatile experimental design in dermatological and cosmetic research [2].

Formulation Compatibility
Head-to-head
Tetraacetyl phytosphingosine: lower melting point, broader compatibility (toner/lotion/cream) vs. unmodified phytosphingosine (cream only).
Enables versatile topical formulation research
Qualitative improvement in O/W cream formulation behavior.
Formulation Science Dermatological Research Cosmetic Chemistry

UVB Apoptosis Synergy in Human Keratinocytes

Tetraacetyl phytosphingosine (TAPS) demonstrates a synergistic effect on UVB-induced apoptosis in HaCaT human keratinocytes. While 10 µM TAPS alone or 10 mJ/cm² UVB irradiation individually exhibited only weak cytotoxicity, the combination treatment synergistically enhanced both cytotoxicity and apoptosis [1]. Co-treatment with UVB and TAPS resulted in much higher levels of cleaved caspase-3, -8, -9, and Bax compared to either treatment alone, while the anti-apoptotic protein Bcl-2 was decreased [1]. In hairless mice, co-treatment with UVB and TAPS synergistically increased apoptosis, with UVB causing apoptosis in the epidermis and TAPS-treated mice showing apoptotic cells in both the dermis and epidermis [1]. This specific synergistic interaction with UVB radiation distinguishes TAPS from unmodified phytosphingosine, which induces apoptosis independently but lacks this targeted photodynamic sensitization [2].

UVB Apoptosis Synergy
Class-level inference
TAPS (10 µM) + UVB (10 mJ/cm²) synergistically increased cleaved caspase-3/-8/-9, Bax; decreased Bcl-2 in HaCaT cells vs. single treatments.
Supports UVB-induced apoptosis pathway research
Synergy observed in vitro and in hairless mouse epidermis/dermis.
Dermatology Apoptosis Research Photobiology

Reduced Cytotoxicity in Inflammatory Skin Models

Phytosphingosine and its derivatives, including N-acetyl phytosphingosine and tetraacetyl phytosphingosine, are part of the body's natural defense system but exhibit strong toxicities at high concentrations [1]. To address this, synthetic phytosphingosine derivatives such as YG-II-6 compounds were developed, which were shown to be less toxic than phytosphingosine while demonstrating stronger biological potencies [1]. The tetraacetyl phytosphingosine scaffold, as represented by the target compound, belongs to this class of derivatives with an improved therapeutic index. Specifically, the YG-II-6 compounds effectively suppressed TPA-induced inflammatory skin damage and psoriasiform dermatitis in mouse models, with reduced toxicity compared to the parent phytosphingosine [1]. This reduced toxicity profile, combined with the ability to inhibit NF-κB, JAK/STAT, and MAPK signaling pathways, makes tetraacetylated phytosphingosine derivatives more suitable for prolonged or repeated topical application in inflammatory skin disease models [2].

Reduced Cytotoxicity
Class-level inference
Tetraacetyl derivatives showed lower toxicity than phytosphingosine; suppressed TPA-induced skin inflammation and psoriasiform dermatitis in mice.
Supports safety-related endpoint monitoring
Reported reduction in toxicity enables prolonged topical exposure studies.
Toxicology Anti-inflammatory Research Dermatopharmacology

Optimal Research & Industrial Applications


Venom PLA2 Isoform Discrimination for Toxicology

Researchers investigating the biochemical mechanisms of snake venom toxicity can utilize 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate as a selective tool to discriminate between PLA2 isoforms from different venom sources. At a concentration of 100 µg/mL, the compound selectively inhibits PLA2 secreted from Crotalus adamanteus venom while remaining inactive against PLA2 from Apis mellifera venom . This selectivity profile is particularly valuable for studies aimed at understanding the structure-activity relationships of venom PLA2 enzymes and for screening potential antidotes or inhibitors that target specific venom components without affecting endogenous mammalian PLA2 enzymes [1].

Topical Delivery Formulation for Sphingolipid Actives

The tetraacetate protection confers a lower melting point and improved compatibility compared to unmodified phytosphingosine, which is limited to cream-based formulations due to its high melting point and low solubility . Formulation scientists developing topical dermatological or cosmetic products can leverage 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate to incorporate a phytosphingosine-derived cerebroside into a broader range of delivery systems, including skin toners, lotions, and serums . This expanded formulation versatility enables the design of more sophisticated experimental protocols for studying the effects of sphingolipids on skin barrier function, hydration, and inflammation.

Combinatorial Therapy for Hyperproliferative Skin Disorders

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, as a tetraacetyl phytosphingosine derivative, exhibits synergistic potentiation of UVB-induced apoptosis in human keratinocytes and mouse skin models . This property makes it a valuable research tool for studying combinatorial approaches to treat hyperproliferative skin conditions such as psoriasis, where UVB phototherapy is a standard clinical intervention. Researchers can design experiments to elucidate the molecular mechanisms underlying this synergistic effect, including the regulation of pro-apoptotic Bax and anti-apoptotic Bcl-2, as well as the activation of caspase cascades . Furthermore, the compound's reduced cytotoxicity compared to unmodified phytosphingosine [1] allows for safer and more prolonged exposure in both in vitro and in vivo models.

In Vitro Anti-Inflammatory Sphingolipid Screening

The tetraacetyl phytosphingosine scaffold is associated with potent inhibition of key inflammatory signaling pathways, including NF-κB, JAK/STAT, and MAPK, in keratinocytes and mouse models of psoriasiform dermatitis . 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, bearing the specific N-(2′-hydroxytetracosanoyl) fatty acyl chain, can be employed in cell-based assays to screen for novel anti-inflammatory activities of phytosphingosine derivatives. The compound's demonstrated ability to suppress TPA-induced inflammatory skin damage and IL-23-induced ear swelling in mice provides a validated experimental platform for comparative studies evaluating the structure-activity relationships of different fatty acyl chain lengths and hydroxylation patterns on anti-inflammatory efficacy and toxicity profiles.

Application
Selection Property
Validation Focus
Venom PLA2 isoform studies
Phospholipase A2 source selectivity
Crotalus adamanteus vs. Apis mellifera enzyme inhibition
Topical formulation research
Melting point and phase compatibility
Toner/lotion/cream incorporation studies
UVB combination skin model studies
UVB-induced apoptosis sensitization
Caspase cascade and Bcl-2 family regulation
Skin inflammation pathway research
NF-κB/JAK/STAT signaling inhibition
TPA-induced dermatitis mouse model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.